

Physicochemical Properties of 2,3-Diaminopyridine: A Technical Guide

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Compound of Interest

Compound Name: **2,3-Diaminopyridine**

Cat. No.: **B105623**

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This guide provides an in-depth analysis of the melting point and solubility of **2,3-diaminopyridine**, a key intermediate in organic and biochemical synthesis.[\[1\]](#)[\[2\]](#) The information presented is intended for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

2,3-Diaminopyridine is typically an off-white to dark brown crystalline powder.[\[2\]](#)[\[3\]](#)[\[4\]](#) Quantitative data regarding its melting point and solubility are summarized below.

Table 1: Quantitative Physicochemical Data for **2,3-Diaminopyridine**

Property	Value	Notes
Melting Point	110-115 °C[2][3][5]	Literature-reported range.
109.0-117.0 °C[4]	Specification from a commercial supplier.	
Solubility		
In Water	100 g/L (at 20 °C)[2][3]	-
50 mg/mL[5]	Solution appears opaque and brown.	
In Polar Solvents	Soluble in strongly polar organic solvents like N,N-dimethylformamide (DMF).[1]	Qualitative data.
In Non-Polar Solvents	Poor solubility in low-polar and non-polar organic solvents.[1]	Qualitative data.

Note: One source qualitatively described **2,3-diaminopyridine** as insoluble in water, which contradicts the quantitative data provided by other sources.[1]

Experimental Protocols

The following sections detail standardized methodologies for determining the melting point and solubility of solid chemical compounds like **2,3-diaminopyridine**.

This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus (e.g., a heated metal block or Thiele tube).[6][7][8]

Apparatus and Materials:

- Melting point apparatus or Thiele tube with heating oil
- Thermometer (calibrated)
- Capillary tubes (sealed at one end)

- **2,3-Diaminopyridine** sample (dry, finely powdered)
- Mortar and pestle or spatula

Procedure:

- Sample Preparation: Ensure the **2,3-diaminopyridine** sample is completely dry.[\[7\]](#) Place a small amount of the sample on a clean, dry surface and crush it into a fine powder.[\[9\]](#)[\[10\]](#)
- Loading the Capillary Tube: Invert a capillary tube (sealed end down) and tap the open end into the powdered sample until a small amount of powder enters the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom. Repeat until the packed sample is 1-2 cm high.[\[10\]](#)
- Apparatus Setup:
 - Heated Block Apparatus: Place the loaded capillary tube into the sample holder of the apparatus.[\[7\]](#) Ensure the thermometer is correctly positioned.
 - Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or wire, aligning the sample with the thermometer bulb.[\[8\]](#) Clamp the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil) so that the sample is immersed.
- Determination:
 - Rapid Preliminary Measurement: Heat the apparatus rapidly to get an approximate melting point.[\[6\]](#)[\[8\]](#) This helps in setting the parameters for a more accurate measurement. Allow the apparatus to cool sufficiently before the next step.
 - Accurate Measurement: Begin heating again, but at a much slower rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.[\[6\]](#)
- Data Recording:
 - Record the temperature (T1) at which the first drop of liquid appears.[\[10\]](#)
 - Record the temperature (T2) at which the last solid crystal melts completely.[\[10\]](#)

- The melting point is reported as the range T1 - T2.[\[6\]](#) A narrow range (0.5-1.0 °C) typically indicates a pure substance.[\[6\]](#)

This protocol outlines the equilibrium solubility measurement, a common method for determining the solubility of a compound in a specific solvent at a controlled temperature.[\[11\]](#)

Apparatus and Materials:

- Analytical balance
- Vials or flasks with secure caps
- Constant temperature shaker bath or incubator
- Volumetric flasks and pipettes
- Filtration system (e.g., syringe filters with appropriate membrane)
- Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)
- **2,3-Diaminopyridine** (solute)
- Selected solvent (e.g., deionized water, ethanol)

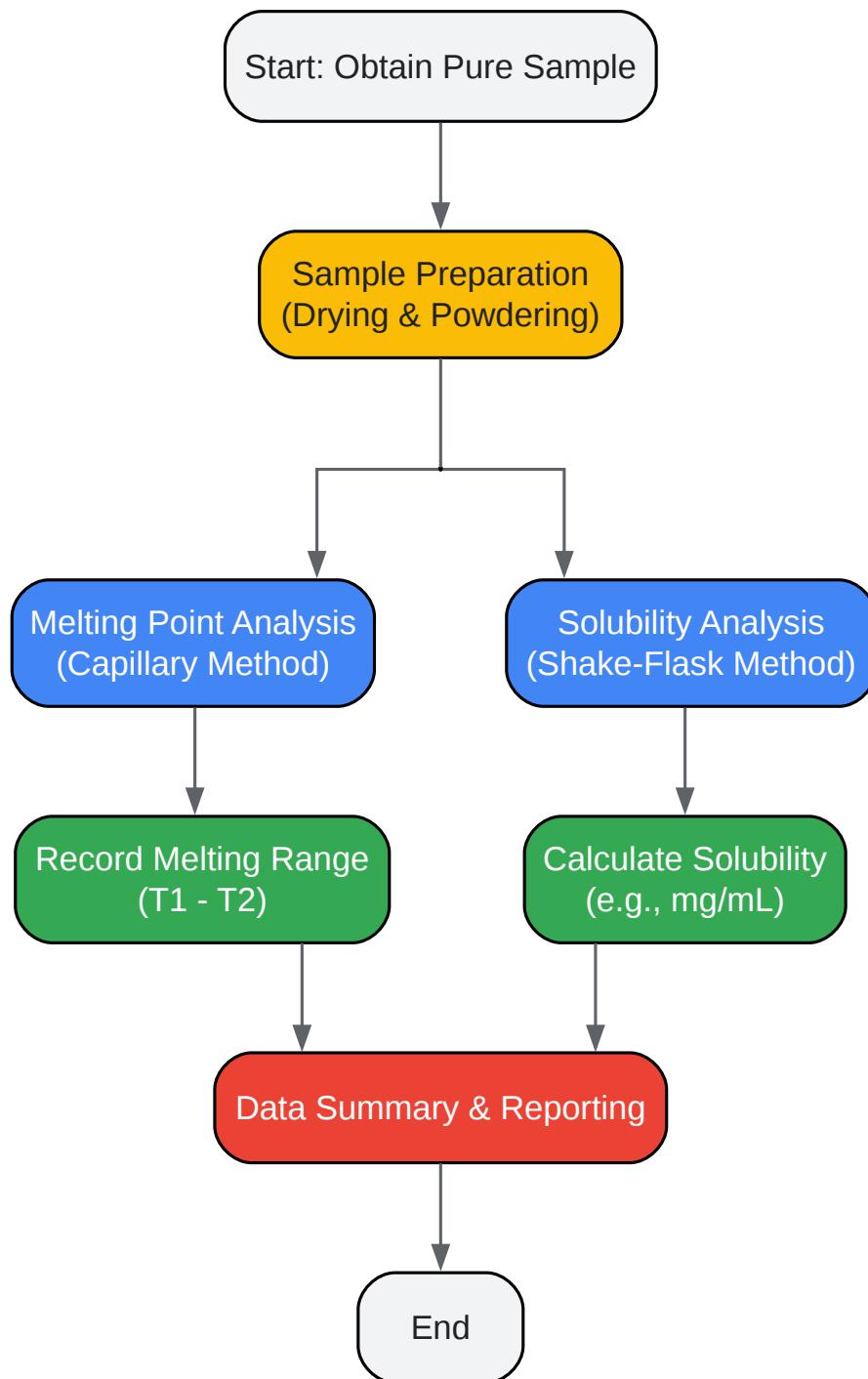
Procedure:

- Preparation: Prepare a series of vials. To each vial, add a precisely weighed excess amount of **2,3-diaminopyridine**. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.[\[11\]](#)
- Solvent Addition: Add a precise volume of the chosen solvent to each vial.
- Equilibration: Securely cap the vials and place them in a constant temperature shaker bath. Agitate the mixtures for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The temperature must be strictly controlled throughout this process.[\[11\]](#)

- Sample Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to let the undissolved solid settle. Carefully withdraw a sample from the supernatant (the clear liquid phase) using a pipette.[11]
- Filtration: Immediately filter the collected sample using a syringe filter to remove any remaining undissolved microcrystals. This step is critical to prevent overestimation of solubility.
- Analysis: Accurately dilute the clear filtrate to a concentration within the analytical instrument's linear range. Measure the concentration of **2,3-diaminopyridine** in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy).
- Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of **2,3-diaminopyridine** in that solvent at the specified temperature, typically expressed in g/L or mg/mL.

Visualization of Experimental Workflow

The logical progression for analyzing the core physicochemical properties of a compound like **2,3-diaminopyridine** is depicted below.



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Caption: Workflow for Physicochemical Analysis of **2,3-Diaminopyridine**.

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